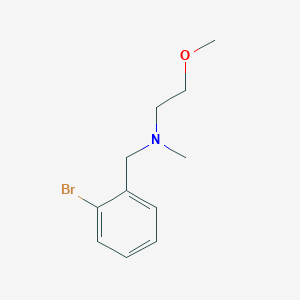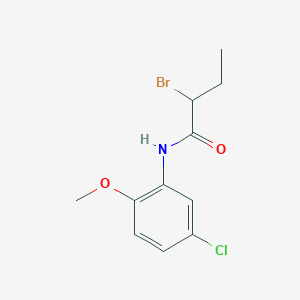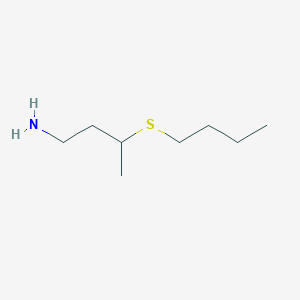![molecular formula C18H15NO3 B3082178 8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid CAS No. 1119452-84-4](/img/structure/B3082178.png)
8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid
Descripción general
Descripción
“8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid” is a chemical compound with the molecular formula C18H15NO3 . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known to have a wide range of biological activities and are found in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be based on its IUPAC name. The “isoquino[3,2-a]isoquinoline” part suggests a fused ring structure of two isoquinoline units. The “8-oxo” indicates the presence of a carbonyl group (C=O) at the 8th position, and the “13-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 13th position .Aplicaciones Científicas De Investigación
Synthesis and Configurational Studies
- Synthesis and Configurational Correlation : A study by Christov and Palamareva (2007) explored the synthesis of oxazolotetrahydroisoquinolinones, which are structurally related to 8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid. The study emphasized the pharmaceutical potential of these compounds and established an experimental correlation between chemical shifts and configurations (Christov & Palamareva, 2007).
Antiallergic Activity
- Synthesis and Antiallergic Activity of Quinolinones and Imidazoquinolinones : Research by Peet et al. (1985) investigated the synthesis of quinolinone and imidazoquinolinone derivatives with antiallergic properties. This study provides insight into the potential therapeutic applications of compounds related to this compound (Peet et al., 1985).
Cytotoxic Activity
- Synthesis and Cytotoxic Activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine Derivatives : A study conducted by Bu et al. (2001) involved the synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives, which are structurally similar to the isoquinoline carboxylic acid . This research focused on their cytotoxic activities, suggesting potential cancer-related applications (Bu et al., 2001).
Antitumor Evaluation
- Synthesis and Antitumor Evaluation of Tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline Derivatives : Mahmoud et al. (2018) synthesized and evaluated novel tetrahydrobenzo[4′,5′]thienopyrimido isoquinolinone derivatives for their antitumor effects. This research could be relevant to the potential antitumor properties of this compound (Mahmoud et al., 2018).
Antibacterial Activities
- Synthesis and Antibacterial Activities of Substituted Quinolinones : Miyamoto et al. (1990) explored the synthesis of substituted quinolinone-3-carboxylic acids, related to the compound of interest, and their antibacterial activities against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
8-oxo-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinoline-13-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-14-8-4-3-7-13(14)15(18(21)22)16-12-6-2-1-5-11(12)9-10-19(16)17/h1-8,15-16H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYKCAPMIMICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)
![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)
![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)
![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3082119.png)


![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)
![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)

![4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082154.png)

![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3082172.png)
![(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082182.png)